LY334370
Übersicht
Beschreibung
LY-334370 ist ein selektiver 5-HT1F-Rezeptoragonist, der von Eli Lilly and Company zur Behandlung von Migränekopfschmerzen entwickelt wurde . Die Verbindung ist bekannt für ihre hohe Affinität und Selektivität gegenüber dem 5-HT1F-Rezeptor, was sie zu einem wertvollen Werkzeug in der Migräneforschung macht . Trotz ihrer vielversprechenden Wirksamkeit in klinischen Studien wurde die Weiterentwicklung aufgrund von in Tierstudien festgestellter Toxizität gestoppt .
Herstellungsmethoden
Die Synthese von LY-334370 umfasst mehrere Schritte, beginnend mit der Herstellung des Schlüsselzwischenprodukts, 4-Fluor-N-(3-(1-Methylpiperidin-4-yl)-1H-indol-5-yl)benzamid . Der Syntheseweg umfasst typischerweise die folgenden Schritte:
Bildung des Indolkerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Indolrings.
Einführung der Piperidin-Einheit: Dieser Schritt beinhaltet die Alkylierung des Indolkerns mit einem Piperidinderivat.
Fluorierung: Die Einführung des Fluoratoms wird durch eine nucleophile Substitutionsreaktion erreicht.
Amidierung: Der letzte Schritt beinhaltet die Bildung der Amidbindung zwischen dem Indolkern und der Benzamideinheit.
Wissenschaftliche Forschungsanwendungen
LY-334370 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Wirkmechanismus
LY-334370 entfaltet seine Wirkung, indem es selektiv an den 5-HT1F-Rezeptor bindet und diesen aktiviert . Dieser Rezeptor ist ein Subtyp des Serotoninrezeptors, der an der Regulation verschiedener physiologischer Prozesse beteiligt ist, darunter Stimmung, Appetit und Schmerzempfindung . Nach Aktivierung moduliert LY-334370 die Transmission im Trigeminus-System und hemmt neuronale Antworten durch Hemmung der c-Fos-Aktivierung . Dieser Mechanismus wird angenommen, dass er zu seiner Wirksamkeit bei der Beendigung von Migräneanfällen beiträgt .
Wirkmechanismus
Target of Action
LY334370, also known as 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide, is a selective agonist for the 5-HT1F receptor . The 5-HT1F receptor is a subtype of the serotonin receptor, which is found on terminals and cell bodies of trigeminal ganglion neurons . This receptor can modulate the release of calcitonin gene-related peptide (CGRP) from these nerves .
Mode of Action
This compound interacts with its target, the 5-HT1F receptor, to inhibit the release of CGRP and the neurotransmitter glutamate . This action potentially prevents and possibly reverses the development of central sensitization .
Biochemical Pathways
The activation of the 5-HT1F receptor by this compound affects the CGRP-mediated neuronal sensitization and glutamate-based second- and third-order neuronal signaling pathways . These pathways are key components involved in pain signaling during a migraine attack .
Result of Action
The activation of 5-HT1F receptors by this compound leads to the inhibition of neuropeptide and neurotransmitter release, and the inhibition of PNS trigeminovascular and CNS pain signaling pathways . This results in the alleviation of migraine symptoms .
Biochemische Analyse
Biochemical Properties
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and efficacy in biochemical assays .
Cellular Effects
The effects of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide on various cell types and cellular processes are profound. It can modulate cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, this compound has been observed to influence the expression of specific genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival .
Molecular Mechanism
At the molecular level, 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its efficacy. Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects on cell viability and function .
Dosage Effects in Animal Models
The effects of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Toxicity studies have highlighted the importance of dose optimization to minimize adverse effects .
Metabolic Pathways
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy. Understanding these pathways is essential for optimizing the compound’s use in biochemical research .
Transport and Distribution
The transport and distribution of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect its localization and accumulation in specific tissues, influencing its therapeutic potential .
Subcellular Localization
The subcellular localization of 4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect its interactions with biomolecules and its overall efficacy in biochemical assays .
Vorbereitungsmethoden
The synthesis of LY-334370 involves several steps, starting with the preparation of the key intermediate, 4-fluoro-N-(3-(1-methylpiperidin-4-yl)-1H-indol-5-yl)benzamide . The synthetic route typically includes the following steps:
Formation of the indole core: This involves the cyclization of a suitable precursor to form the indole ring.
Introduction of the piperidine moiety: This step involves the alkylation of the indole core with a piperidine derivative.
Fluorination: The introduction of the fluorine atom is achieved through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the amide bond between the indole core and the benzamide moiety.
Analyse Chemischer Reaktionen
LY-334370 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: LY-334370 kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Fluoratom.
Häufig verwendete Reagenzien und Bedingungen für diese Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Bedingungen ab, beinhalten aber im Allgemeinen oxidierte, reduzierte und substituierte Derivate von LY-334370 .
Vergleich Mit ähnlichen Verbindungen
LY-334370 ist einzigartig in seiner hohen Selektivität und Affinität für den 5-HT1F-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:
CP-135807: Ein weiterer 5-HT1F-Rezeptoragonist mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.
Lasmiditan: Ein neuerer 5-HT1F-Rezeptoragonist, der zur Behandlung von Migräne zugelassen wurde.
LY-334370 zeichnet sich durch sein spezifisches Bindungsprofil und die detaillierten Studien aus, die zu seinem Wirkmechanismus und seiner Wirksamkeit bei der Migränebehandlung durchgeführt wurden .
Eigenschaften
IUPAC Name |
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJLMDBRQXOOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415518 | |
Record name | LY 334370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182563-08-2 | |
Record name | 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182563-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | LY-334370 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182563082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY 334370 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-334370 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7I1WL2UY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.